molecular formula C16H21NO3 B5842315 3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B5842315
M. Wt: 275.34 g/mol
InChI Key: OKWGRQRJVQWBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, commonly known as DDC, is a synthetic compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. DDC is a member of the cyclohexenone family and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

DDC exerts its effects through the inhibition of various enzymes and signaling pathways involved in disease progression. For example, in cancer cells, DDC inhibits the activity of the enzyme tyrosine kinase, which is involved in cell proliferation and angiogenesis. In Alzheimer's disease, DDC inhibits the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
DDC has been shown to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer cells, DDC induces apoptosis and inhibits angiogenesis. In Alzheimer's and Parkinson's disease, DDC has neuroprotective effects and inhibits the formation of amyloid-beta and alpha-synuclein aggregates. In addition, DDC has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using DDC in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving DDC. One area of interest is the development of DDC-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the investigation of the potential side effects and toxicity of DDC, as well as the development of more efficient synthesis methods. Finally, further research is needed to fully understand the mechanisms of action of DDC and its potential applications in other disease areas.

Synthesis Methods

DDC can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyaniline with cyclohexenone in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

DDC has been studied extensively for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DDC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, DDC has been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta and alpha-synuclein aggregates, respectively.

properties

IUPAC Name

3-(2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2)9-11(7-12(18)10-16)17-14-8-13(19-3)5-6-15(14)20-4/h5-8,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWGRQRJVQWBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.